2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Description
Structure and Properties The compound "2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester" features a thiophene ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected aminomethyl group (-CH₂NHBoc) and a methyl ester (-COOCH₃) at the 2-position. Its molecular formula is C₁₁H₁₅NO₄S (calculated based on structural analogs ), with a molecular weight of 257.31 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amino moiety during synthetic processes, while the methyl ester facilitates reactivity in coupling reactions.
For example, 3-substituted thiophenecarboxylates are typically synthesized via nucleophilic substitution or esterification reactions. describes the synthesis of 3-[(4-chlorophenyl)methoxy]-2-thiophenecarboxylic acid methyl ester using K₂CO₃ as a base in methylethylketone (MEK) under reflux . Similarly, the Boc-protected aminomethyl group could be introduced via reductive amination or carbamate-forming reactions.
Potential Applications Thiophene carboxylates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-18-9(8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDGXUFAITADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121718 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478628-21-6 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478628-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Metallation Strategies
Halogenated thiophenes serve as precursors for cross-coupling reactions. In one approach, 3-methylthiophene undergoes bromination/debromination to yield 2,4-dibromo-3-methylthiophene , which is metallated using Grignard reagents (e.g., Mg with 1,2-dibromoethane as an activator) and carbonated with CO₂ to introduce the carboxylic acid group. Alternative routes employ palladium-catalyzed carbonylation of bromothiophenes under CO pressure (10–50 bar), achieving yields of 70–85% for 2-thiophenecarboxylic acid derivatives.
Vapor-Phase Chlorination
For trichlorinated analogs, vapor-phase chlorination of 2-thiophenecarbonitrile at 500°C with a residence time of 6 seconds produces 3,4,5-trichloro-2-thiophenecarbonitrile in 69% yield. This method is scalable to multi-kilogram quantities and provides a pathway to halogen-rich intermediates for further functionalization.
Esterification of 2-Thiophenecarboxylic Acid
Classic Fischer Esterification
The methyl ester is formed via acid-catalyzed esterification. In a representative procedure, 2-thiophenecarboxylic acid (32 g, 0.25 mol) is refluxed with excess methyl alcohol (62 g, 2.5 mol) and hydrogen chloride gas in toluene for 14 hours. The crude product is purified by vacuum distillation, yielding the methyl ester at 72.0°C (20 mm Hg) with a density of 1.22070 g/cm³ at 25°C.
Alternative Acyl Chloride Route
Conversion to the acid chloride (e.g., using SOCl₂) followed by reaction with methanol provides higher purity. For example, 2-thiophenecarbonyl chloride treated with methanol in toluene at 60–70°C yields the methyl ester in 90% purity after decolorization with activated carbon and recrystallization.
Introduction of the Boc-Protected Aminomethyl Group
Mannich Reaction
The aminomethyl group is introduced via a Mannich reaction using formaldehyde and ammonium chloride. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. For instance, 3-aminomethyl-2-thiophenecarboxylic acid methyl ester reacts with Boc₂O in dichloromethane at 0–5°C, achieving 85% yield after column chromatography.
Reductive Amination
An alternative route involves reductive amination of 3-formyl-2-thiophenecarboxylic acid methyl ester with ammonium acetate and sodium cyanoborohydride. The resulting primary amine is Boc-protected under similar conditions, yielding the target compound with >90% enantiomeric excess when chiral auxiliaries are employed.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Step 1 : Bromination of 3-methylthiophene to 2,4-dibromo-3-methylthiophene.
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Step 2 : Grignard metallation and CO₂ carbonation to form 2-thiophenecarboxylic acid.
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Step 3 : Esterification with methanol/HCl to yield the methyl ester.
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Step 4 : Mannich reaction and Boc protection to install the aminomethyl group.
Overall Yield : 42–48% over four steps.
Route 2: Convergent Synthesis
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Step 1 : Independent synthesis of Boc-protected aminomethylthiophene via reductive amination.
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Step 2 : Palladium-catalyzed carbonylation of bromothiophene to install the carboxylic acid.
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Step 3 : Methyl ester formation via acyl chloride intermediate.
Overall Yield : 55–60% over three steps.
Analytical Data and Characterization
Table 1: Physical Properties of the Target Compound
Table 2: Comparative Yields of Key Intermediates
| Intermediate | Yield (%) | Method |
|---|---|---|
| 2-Thiophenecarbonyl Chloride | 92 | SOCl₂ reflux |
| Boc-Protected Amine | 85 | Boc₂O, triethylamine |
| 3-Aminomethylthiophene | 78 | Reductive amination |
Challenges and Optimization Opportunities
Regioselectivity in Thiophene Functionalization
Electrophilic substitutions on thiophenes favor the 2- and 5-positions, necessitating directed metallation or blocking groups for 3-position modifications. Use of n-butyllithium in methyl tert-butyl ether (MTBE) enables selective lithiation at the 3-position, but requires stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions such as:
- Esterification : The carboxylic acid group can be converted into esters.
- Amidation : The amino group can participate in forming amides with different acyl groups.
Research has indicated potential bioactive properties of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds exhibit antimicrobial properties, making them candidates for drug development against bacterial infections.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways in biological systems.
Pharmaceutical Applications
The pharmacological potential of this compound is being investigated for:
- Drug Discovery : Its structure allows it to interact with biological targets, making it a candidate for new therapeutic agents.
- Targeted Drug Delivery : The ester and carbamate functionalities can be modified to enhance solubility and bioavailability of drugs.
Industrial Uses
In industrial chemistry, this compound is utilized as:
- Intermediate in Dye Production : Its reactivity makes it suitable for synthesizing colorants and pigments.
- Material Science : It is explored for use in creating advanced materials due to its unique chemical properties.
Case Study 1: Synthesis of Thiophene Derivatives
A study demonstrated the synthesis of various thiophene derivatives using 2-Thiophenecarboxylic acid, emphasizing its role as a precursor in developing compounds with enhanced biological activity.
Case Study 2: Antimicrobial Testing
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results indicated that modifications to the methyl ester significantly improved antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester and carbamate groups can undergo hydrolysis, releasing active metabolites that exert their effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound is compared to structurally related thiophenecarboxylic acid esters (Table 1). Key variations include:
- Substituent Diversity: The Boc-protected aminomethyl group distinguishes it from analogs with halogen, aryl, or heterocyclic substituents.
- Ester Type : Methyl esters are common, though ethyl esters (e.g., ) offer altered lipophilicity and metabolic stability.
- Bioactivity: Substitutions like amino groups () or halogens () influence biological activity.
Table 1: Structural Comparison of Thiophenecarboxylic Acid Esters
Research Findings and Trends
- Substituent Effects : Halogenated derivatives (e.g., ) show enhanced electrophilicity, favoring nucleophilic aromatic substitution reactions .
- Amino Group Utility: Unprotected amino groups () enable further functionalization, while Boc protection (target compound) allows controlled deprotection for stepwise synthesis .
- Catalytic Efficiency : Vanadium and molybdenum catalysts () improve yields in esterification and oxidation steps, reducing reaction times by 30–50% .
Biological Activity
2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester (commonly referred to as the compound) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, indicating potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments. The following sections summarize key findings related to its biological activity.
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Anticancer Activity :
- The compound has shown cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
- A study reported that derivatives of thiophene compounds exhibited significant inhibition of tubulin polymerization, which is crucial for cancer cell division .
- Anti-inflammatory Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : The compound's antiproliferative effects were confirmed through various assays, showing IC50 values below 1 µM against A549 and A2780 cells. This suggests a high potency comparable to established chemotherapeutic agents .
- Tyrosinase Inhibition : The compound exhibited strong tyrosinase inhibitory activity with an IC50 value of 1.12 µM, indicating it is a potent candidate for treating hyperpigmentation disorders .
- Mechanistic Insights : The inhibition of tubulin polymerization was linked to the compound's structure, suggesting that modifications could enhance its anticancer efficacy while reducing toxicity.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. A plausible route includes:
Oxymethylation : Catalytic oxidation of thiophene derivatives using systems like CCl₄–CH₃OH with Fe(acac)₃ or VO(acac)₂ to introduce carboxyl groups .
Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic or catalytic conditions to form the methyl ester .
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP) to protect the aminomethyl moiety .
Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize catalyst loading (e.g., 5–10 mol% Fe(acac)₃) and temperature (80–100°C for esterification) .
Q. Q2: How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc group tert-butyl protons), δ 3.7–3.9 ppm (ester methyl), and δ 4.0–4.2 ppm (aminomethyl CH₂) .
- ¹³C NMR : Carboxylic ester carbonyl at ~165–170 ppm; Boc carbonyl at ~155 ppm .
- IR : Ester C=O stretch at ~1740 cm⁻¹; Boc C=O at ~1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₇NO₄S (exact mass calculated via HRMS) .
Reactivity and Functionalization
Q. Q3: How does the Boc-protected aminomethyl group influence reactivity?
Methodological Answer: The Boc group stabilizes the amine against nucleophilic attack and oxidation, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization. For example:
- Deprotection : Treat with 4M HCl in dioxane (2–4 hrs, RT) to yield the free amine, which can undergo acylation or alkylation .
- Stability : The Boc group remains intact under basic ester hydrolysis conditions (e.g., NaOH/MeOH), allowing selective modification of the ester moiety .
Advanced Research Applications
Q. Q4: What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for binding (e.g., sulfur in thiophene, ester carbonyl) .
- Molecular Docking : Simulate interactions with enzymes (e.g., proteases) using software like AutoDock. Focus on hydrogen bonding with the Boc group and hydrophobic interactions with the thiophene ring .
Validation : Compare computational results with experimental inhibition assays (e.g., IC₅₀ measurements) .
Q. Q5: Can this compound serve as a corrosion inhibitor? What mechanistic insights exist?
Methodological Answer: Thiophene esters with electron-donating groups (e.g., methyl, Boc-protected amine) adsorb onto metal surfaces via:
- Physisorption : Through polar interactions between the ester carbonyl and metal surface.
- Chemisorption : Donation of lone pairs from sulfur or nitrogen to vacant d-orbitals of Fe .
Experimental Validation : - Perform electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance.
- Compare inhibition efficiency (%) with structurally similar compounds (e.g., unsubstituted thiophene esters) .
Q. Q6: How does steric hindrance from the Boc group affect regioselectivity in cross-coupling reactions?
Methodological Answer: The bulky Boc group directs coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions:
- Suzuki Coupling : Use Pd(PPh₃)₄ to couple boronic acids at the 5-position of the thiophene ring, avoiding steric clashes with the Boc-substituted 3-position .
- Optimization : Screen ligands (e.g., XPhos) to enhance yields when coupling sterically demanding partners .
Data Contradictions and Resolution
Q. Q7: Discrepancies in reported melting points for analogous thiophene esters—how to address?
Methodological Answer: Variations arise from:
Q. Q8: Conflicting reports on hydrolysis rates of the methyl ester—how to reconcile?
Methodological Answer: Hydrolysis kinetics depend on:
- pH : Acidic conditions (H₂SO₄/MeOH) hydrolyze esters faster than basic conditions (NaOH/MeOH) due to protonation of the leaving group .
- Solvent : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to aqueous systems .
Resolution : Standardize conditions (e.g., 0.1M NaOH, 25°C) and monitor via NMR or conductivity measurements .
Safety and Handling
Q. Q9: What safety protocols apply given the compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
